2-Dibenzofuranacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-dibenzofuran-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGYSAWVOSELAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51497-55-3 | |
| Record name | 2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Dibenzofuranacetic Acid and Its Precursors
Classical and Modern Synthetic Approaches to the Dibenzofuran (B1670420) Core
The construction of the tricyclic dibenzofuran scaffold is the foundational step in the synthesis of 2-dibenzofuranacetic acid. Methodologies have evolved from harsh classical conditions to milder, more versatile modern techniques.
Classical approaches often involve the dehydration of 2,2'-dihydroxybiphenyls using acidic reagents or thermal cyclization. Another historical method is the Pschorr reaction, which involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted aminodiaryl ether. While foundational, these methods can suffer from low yields and limited substrate scope.
Modern synthetic strategies predominantly rely on transition-metal catalysis, offering higher efficiency, milder reaction conditions, and broader functional group tolerance. researchgate.net Palladium- and copper-catalyzed intramolecular C-O bond formation is a particularly powerful approach. organic-chemistry.orgbiointerfaceresearch.com These reactions typically involve the cyclization of 2-halodiaryl ethers or 2-arylphenols. For instance, the palladium-catalyzed intramolecular oxidative C-H/C-H coupling of diaryl ethers provides a direct route to the dibenzofuran core. organic-chemistry.org Similarly, the cyclization of o-iododiaryl ethers can be efficiently catalyzed by a reusable Pd/C system under ligand-free conditions. biointerfaceresearch.com
| Method | Description | Catalyst/Reagent | Advantages | Limitations |
| Pschorr Cyclization | Intramolecular cyclization of a diazonium salt from a 2-aminodiaryl ether. | NaNO₂, acid | Classical method | Often requires harsh conditions, moderate yields. |
| Diaryl Ether Cyclization | Intramolecular C-H activation and C-O bond formation from a diaryl ether. | Pd(OAc)₂, pivalic acid | High efficiency, good functional group tolerance. organic-chemistry.org | Requires pre-functionalized substrates. |
| Ullmann Condensation | Intramolecular coupling of an o-halophenol derivative. | Copper-based catalysts | Effective for C-O bond formation. | Can require high temperatures. |
| Benzannulation | Construction of the dibenzofuran system from functionalized benzofurans. | Base-mediated | Provides access to complex substitution patterns. | Substrate specific. |
Regioselective Functionalization Strategies for Acetic Acid Introduction
Once the dibenzofuran nucleus is formed, the primary challenge is the introduction of the acetic acid moiety (-CH₂COOH) specifically at the C2 position. The inherent reactivity of the dibenzofuran ring does not strongly favor substitution at this position, necessitating regioselective strategies.
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org This creates a stabilized carbanion that can react with various electrophiles. wikipedia.org
The inherent Lewis basicity of the furan (B31954) oxygen in the dibenzofuran scaffold directs metalation to the C1 and C9 positions. To achieve functionalization at the C2 position, a DMG must first be installed at either the C1 or C3 position. For example, installing a powerful DMG, such as a dialkylcarboxamide (-CONR₂) or an O-carbamate (-OCONEt₂), at the C3 position would direct lithiation specifically to the C2 position.
The synthetic sequence would involve:
Installation of a DMG: Introduction of a suitable directing group at the C3 position of the dibenzofuran core.
Ortho Lithiation: Treatment with a strong base, typically n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, at low temperatures to generate the 2-lithio-3-(DMG)-dibenzofuran intermediate. baranlab.org
Electrophilic Quench: Reaction of the aryllithium intermediate with a two-carbon electrophile. Suitable electrophiles include ethylene (B1197577) oxide (to yield a hydroxyethyl (B10761427) group) or a protected haloacetic acid derivative.
Conversion to Acetic Acid: Oxidation of the resulting alcohol (from ethylene oxide) or hydrolysis of the ester/amide to afford the final this compound.
| Directing Metalation Group (DMG) | Relative Strength | Typical Base |
| -CONR₂ (Amide) | Strong | s-BuLi, n-BuLi |
| -OCONR₂ (Carbamate) | Strong | s-BuLi, n-BuLi |
| -SO₂NR₂ (Sulfonamide) | Strong | t-BuLi |
| -OMe (Methoxy) | Moderate | n-BuLi/TMEDA |
| -F (Fluoro) | Moderate | n-BuLi |
Transition-metal-catalyzed cross-coupling reactions represent one of the most versatile and widely used methods for functionalizing aromatic rings. nih.gov This approach typically starts with a halogenated dibenzofuran, most commonly 2-bromodibenzofuran, which serves as an electrophilic partner in the coupling reaction.
Several cross-coupling strategies can be employed to introduce the acetic acid side chain or a suitable precursor at the C2 position:
Heck Reaction: Palladium-catalyzed coupling of 2-bromodibenzofuran with an acrylic acid ester (e.g., ethyl acrylate) yields an ethyl 2-dibenzofuranylacrylate intermediate. Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester furnishes this compound.
Sonogashira Coupling: Coupling of 2-bromodibenzofuran with a protected acetylene, such as trimethylsilylacetylene, followed by desilylation, provides 2-ethynyldibenzofuran. Hydration of the terminal alkyne, typically using mercury(II) salts or gold catalysts, yields 2-acetyldibenzofuran, which can be converted to the target acid via various oxidation methods (e.g., Willgerodt-Kindler reaction followed by hydrolysis).
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an aryl halide. researchgate.net For instance, 2-bromodibenzofuran can be coupled with an organozinc reagent derived from an ethyl haloacetate (e.g., Reformatsky reagent) in the presence of a palladium or nickel catalyst to directly introduce the acetic acid ester moiety. chemrxiv.org
Suzuki Coupling: Coupling of 2-dibenzofuranylboronic acid (or its esters) with a haloacetic acid derivative can also be envisioned, although the reverse reaction (coupling of 2-bromodibenzofuran with a borylated acetic acid derivative) is more common.
| Reaction | Catalyst System (Typical) | Coupling Partner | Key Intermediate |
| Heck | Pd(OAc)₂, PPh₃ | Ethyl acrylate | Ethyl 2-dibenzofuranylacrylate |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Trimethylsilylacetylene | 2-Ethynyldibenzofuran |
| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | BrZnCH₂COOEt | Ethyl 2-dibenzofuranacetate |
| Suzuki | Pd(PPh₃)₄, base | (EtOOCCH₂)B(pin) | Ethyl 2-dibenzofuranacetate |
Synthesis of Labeled Analogues for Mechanistic Probing and Tracing Studies
Isotopically labeled analogues of this compound are invaluable tools for studying reaction mechanisms, determining metabolic pathways, and acting as internal standards in quantitative mass spectrometry. Labeling can be achieved using either radioactive isotopes (radiolabeling) or stable heavy isotopes.
The introduction of a radioactive carbon-14 (B1195169) (¹⁴C) atom, particularly at the carboxyl carbon, allows for highly sensitive tracing in biological systems and environmental fate studies. A common and direct method to achieve this is through the carbonation of a suitable organometallic precursor with ¹⁴C-labeled carbon dioxide (¹⁴CO₂).
A potential synthetic route to [carboxy-¹⁴C]-2-dibenzofuranacetic acid is the Arndt-Eistert homologation. The synthesis would proceed as follows:
Preparation of Organometallic Reagent: 2-Bromodibenzofuran is converted to its Grignard reagent, 2-dibenzofuranylmagnesium bromide, by reaction with magnesium metal.
Carbonation with ¹⁴CO₂: The Grignard reagent is treated with gaseous ¹⁴CO₂, generated from Ba¹⁴CO₃, to form the ¹⁴C-labeled carboxylate salt. Acidic workup yields [carboxy-¹⁴C]-2-dibenzofurancarboxylic acid.
Acid Chloride Formation: The labeled carboxylic acid is converted to its acid chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Diazomethane (B1218177) Reaction: The acid chloride is reacted with diazomethane (CH₂N₂) to form a diazoketone intermediate.
Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement, typically promoted by silver oxide (Ag₂O) in the presence of water, to yield [carboxy-¹⁴C]-2-dibenzofuranacetic acid.
Stable isotope labeling involves incorporating non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule. These labeled compounds are essential for quantitative mass spectrometry (as internal standards) and for advanced NMR spectroscopic studies to elucidate structure and dynamics. rsc.orgnih.gov
Carbon-13 Labeling: Similar to radiolabeling, ¹³C can be introduced at the carboxyl position using ¹³CO₂. For labeling at other positions, ¹³C-enriched starting materials would be required early in the synthetic sequence. For example, using a ¹³C-labeled acrylic acid ester in a Heck reaction would introduce the label into the side chain.
Deuterium Labeling: Deuterium (²H) can be incorporated in several ways. Specific deuteration of the side chain can be achieved by using deuterated reagents during the synthesis (e.g., reduction with NaBD₄). Aromatic positions on the dibenzofuran ring can be deuterated via acid-catalyzed H-D exchange using D₂SO₄/D₂O or through metal-catalyzed exchange reactions, although controlling regioselectivity can be challenging. Alternatively, starting the entire synthesis with deuterated benzene (B151609) or phenol (B47542) would lead to a perdeuterated dibenzofuran core.
These labeling strategies provide powerful molecular probes, enabling detailed investigation into the chemical and biological behavior of this compound. nih.gov
Novel Synthetic Routes to the this compound Skeleton
Recent advancements in organic synthesis have paved the way for more efficient and elegant strategies to construct the dibenzofuran core with the desired acetic acid functionality at the 2-position. These methods offer improvements in terms of yield, atom economy, and procedural simplicity compared to traditional approaches.
Cyclization Reactions and Ring-Closing Methodologies
The formation of the furan ring is a critical step in the synthesis of dibenzofurans. Modern methodologies often employ transition metal-catalyzed reactions to facilitate this key transformation.
Palladium-catalyzed intramolecular cyclization of diaryl ethers is a prominent strategy. For instance, ortho-diazonium salts of diaryl ethers can undergo intramolecular cyclization catalyzed by palladium acetate (B1210297) to yield the dibenzofuran core. Another powerful approach involves the intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation. This reaction can be performed under aerobic conditions and has been shown to be effective for a broad range of substrates, including both electron-rich and electron-deficient diarylamines, which are precursors to the corresponding diaryl ethers.
Furthermore, palladium-catalyzed cross-coupling reactions have been effectively utilized. For example, 2-bromobenzo[b]furans can react with alkenylaluminum reagents in a palladium-catalyzed cross-coupling reaction to produce 2-alkenyl benzo[b]furans with high yields. nih.gov These intermediates can then potentially be oxidized to afford the desired acetic acid moiety. Similarly, Suzuki cross-coupling reactions of 2-(4-bromophenyl)benzofuran (B12281498) with arylboronic acids, catalyzed by a palladium(II) complex in an aqueous medium, provide a route to functionalized benzofurans that could be further elaborated. semanticscholar.org
The following table summarizes selected palladium-catalyzed cyclization reactions for the synthesis of dibenzofuran and related structures.
| Catalyst/Reagents | Starting Material | Product | Yield (%) | Reference |
| Pd(OAc)₂ (3 mol%) | ortho-diazonium salt of diaryl ether | Dibenzofuran | - | Synlett, 2011, 3023-3025 |
| PdCl₂ (3 mol%)/XantPhos (6 mol%) | 2-bromobenzo[b]furan, alkenylaluminum reagent | 2-alkenylbenzo[b]furan | up to 97 | PMC, 2020 |
| Pd(II) complex, K₂CO₃, EtOH/H₂O | 2-(4-bromophenyl)benzofuran, arylboronic acid | 2-aryl-2'-phenylbenzofuran | Good to excellent | Molecules, 2018 |
Expedient Syntheses from Readily Available Precursors
The development of synthetic routes that utilize simple and readily available starting materials is a key goal in modern organic chemistry. For the synthesis of this compound, several expedient pathways have been explored, often involving the functionalization of the pre-formed dibenzofuran skeleton.
One of the most direct conceptual approaches involves the introduction of a two-carbon chain at the 2-position of dibenzofuran. This can be achieved through a multi-step sequence starting with the Friedel-Crafts acylation of dibenzofuran to produce 2-acetyldibenzofuran. While specific literature on the direct conversion of 2-acetyldibenzofuran to this compound is not abundant, the Willgerodt-Kindler reaction offers a well-established method for converting aryl alkyl ketones to the corresponding carboxylic acids. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid. wikipedia.org A similar transformation has been reported for the closely related 1-(benzofuran-2-yl)ethan-1-one, which was converted to the corresponding thioamide using metallic sulfur and N-ethylpiperazine in a glycerol/K₂CO₃ mixture. nih.gov This suggests the feasibility of applying this methodology to 2-acetyldibenzofuran.
The following table outlines a potential synthetic sequence from dibenzofuran to this compound.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetyldibenzofuran |
| 2 | Willgerodt-Kindler Reaction | Sulfur, Morpholine | 2-(Dibenzofuran-2-yl)thioacetomorpholide |
| 3 | Hydrolysis | Acid or Base | This compound |
Another expedient approach starts from salicylaldehydes, which can be converted to 3-ethoxycarbonyl benzofurans. These can then serve as versatile intermediates for the synthesis of more complex benzofuran (B130515) derivatives. orgsyn.org While this method is more focused on the benzofuran core, it highlights the strategy of building complexity from simple, readily available phenolic precursors.
Mechanistic Reaction Pathways and Chemical Transformations of 2 Dibenzofuranacetic Acid
Elucidation of Reaction Mechanisms Involving the Carboxylic Acid Moiety
The acetic acid side chain, -CH₂COOH, is the primary site for reactions typical of carboxylic acids. These transformations are fundamental in synthesizing various derivatives such as esters and amides, or in modifying the carbon skeleton through decarboxylation.
Esterification: 2-Dibenzofuranacetic acid can be converted to its corresponding esters through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.
The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Alcohol: A molecule of alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The equilibrium of the Fischer esterification can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.
Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid, as amines are generally not nucleophilic enough to react directly with the unactivated acid. A common and effective method involves a two-step process:
Conversion to Acyl Chloride: The carboxylic acid is first converted into a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction with Amine: The resulting 2-dibenzofuranacetyl chloride is then reacted with a primary or secondary amine. The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the corresponding amide. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl byproduct. nih.gov
This acyl chloride-mediated pathway is highly efficient for producing a wide range of substituted and unsubstituted amides. Direct condensation between the carboxylic acid and an amine is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxyl group in situ.
| Reaction Type | Reagents and Conditions | Product Type | General Mechanism |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (R'-OH), cat. H₂SO₄, Heat | This compound ester | Acid-catalyzed nucleophilic acyl substitution |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH), Base (e.g., Et₃N) | This compound amide | Nucleophilic acyl substitution |
| Amidation (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., DCC) | This compound amide | In situ activation followed by nucleophilic attack |
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For simple aliphatic carboxylic acids, this process typically requires high temperatures. The decarboxylation of aryl-acetic acids like this compound is generally challenging because it would lead to the formation of a highly unstable primary carbanion on the methylene (B1212753) bridge if it were to proceed via a simple ionic mechanism.
Unlike β-keto acids, which undergo facile decarboxylation through a cyclic six-membered transition state, this compound lacks a suitably positioned carbonyl group to stabilize the transition state. Therefore, its decarboxylation to form 2-methyldibenzofuran (B1606127) requires more forcing conditions. The reaction likely proceeds through a radical mechanism at very high temperatures or can be facilitated by specific catalysts. For carboxylic acids where the carboxyl group is bonded to a heterocyclic ring system, temperatures in the range of 200–300°C have been noted as necessary for decarboxylation.
Catalytic Aspects in this compound Chemical Reactions
The chemical reactivity of this compound is significantly influenced by the presence of the rigid and electron-rich dibenzofuran (B1670420) nucleus. This aromatic system is amenable to a variety of catalytic transformations that enable the modification of its structure, primarily through C-H activation, cross-coupling, and hydrogenation reactions. Transition metal catalysts, particularly those based on palladium and ruthenium, play a pivotal role in mediating these chemical transformations with high efficiency and selectivity.
Catalytic C-H Functionalization and Cross-Coupling Reactions
The dibenzofuran scaffold possesses multiple C-H bonds that can be targeted for functionalization using transition metal catalysis. This approach provides a direct and atom-economical way to introduce new substituents onto the aromatic core, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed reactions are particularly prominent in this area. nih.govnih.gov
Research on related diaryl ethers and phenols demonstrates that palladium catalysts can facilitate the intramolecular cyclization to form the dibenzofuran ring system through C-H activation/C-O cyclization pathways. nih.govacs.org For a molecule like this compound, these same catalytic principles can be applied to introduce further complexity. For instance, palladium-catalyzed C-H arylation could modify the dibenzofuran skeleton at positions other than the one bearing the acetic acid group. nih.gov The choice of ligands and reaction conditions is crucial for controlling the regioselectivity of such reactions.
Furthermore, if this compound were modified to include a leaving group (e.g., a halide), it could readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings. These reactions are powerful tools for forming new carbon-carbon bonds. nih.govresearchgate.net For example, a bromo-substituted derivative of this compound could be coupled with a variety of organoboron or organozinc reagents to introduce alkyl, aryl, or vinyl groups. The development of domino reactions, which combine multiple catalytic steps in a single pot, has also been applied to the synthesis of complex fused dibenzofuran derivatives. acs.org
| Reaction Type | Catalyst System | Substrate Type | Transformation | Reference |
|---|---|---|---|---|
| C-H Activation/C-O Cyclization | Pd(OAc)₂ / Ligand | o-Iodo Diaryl Ethers | Formation of Dibenzofuran Core | nih.gov |
| C-H Arylation | Pd(OAc)₂ / CuCl₂ | Benzofurans | Introduction of an Aryl Group at C2-position | nih.gov |
| Negishi Coupling / Cyclization | Pd₂ (dba)₃ / XPhos | o-Iodophenols and Silylaryl Triflates | One-pot Synthesis of Dibenzofurans | nih.govchemrxiv.org |
| Domino Carbopalladation/Suzuki | Pd(PPh₃)₄ / Fe(acac)₃ | Propargyl Ethers of Bromo-phenols | Synthesis of Fused Dibenzofurans | acs.org |
Catalytic Hydrogenation of the Dibenzofuran Core
The aromatic rings of the dibenzofuran nucleus can undergo catalytic hydrogenation to yield partially or fully saturated cyclic ethers. This transformation is significant as it converts a planar, aromatic molecule into a three-dimensional structure, which can have profound effects on its biological activity. The selective hydrogenation of the furan (B31954) ring within the dibenzofuran or related benzofuran systems is a key challenge.
Ruthenium-based catalysts have shown remarkable efficacy in this regard. For instance, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been used for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans. d-nb.info This system demonstrates high activity and selectivity, allowing for the reduction of the oxygen-containing heterocyclic ring while preserving the aromaticity of the adjacent benzene (B151609) ring. d-nb.info
For the complete hydrogenation of the entire benzofuran structure, a cascade catalysis approach has been developed. nih.gov This method utilizes a combination of a chiral homogeneous ruthenium-N-heterocyclic carbene (NHC) complex for the initial enantioselective reduction of the furan ring, followed by an in-situ activated rhodium catalyst for the subsequent diastereoselective hydrogenation of the carbocyclic ring. nih.gov Such a strategy applied to this compound would lead to various stereoisomers of perhydro-2-dibenzofuranacetic acid, creating complex and chiral molecular architectures. Heterogeneous non-noble metal catalysts, such as those based on cobalt or nickel, are also being developed for the hydrogenation of benzofurans. researchgate.net
| Catalyst System | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Ru@SILP-[ZnCl₄]²⁻ | Benzofuran | 2,3-Dihydrobenzofuran | Selective reduction of the furan ring | d-nb.info |
| Ru((R,R)-SINpEt)₂ + Rh catalyst | Substituted Benzofurans | Enantioenriched Octahydrobenzofurans | One-pot cascade catalysis; high stereoselectivity | nih.gov |
| Cobalt-cobalt oxide nanoparticles on silica | Benzofurans | 2,3-Dihydrobenzofurans | Heterogeneous non-noble metal catalyst | researchgate.net |
Catalytic Oxidation Reactions
While the dibenzofuran ring system is relatively stable to oxidation, catalytic methods can be employed to introduce oxygenated functional groups or induce ring cleavage under specific conditions. Research into the oxidation of the simpler benzofuran scaffold provides insights into potential transformations for this compound.
For example, biomimetic oxidation systems using manganese(III) porphyrins as catalysts with hydrogen peroxide as the oxidant have been shown to convert benzofuran into salicylaldehyde, indicating a ring-opening mechanism. mdpi.com The oxidation of substituted benzofurans under similar conditions can yield products like lactones and hydroxyacetophenones. mdpi.com Another approach involves a Mn(III)/Co(II) catalytic system under an oxygen atmosphere, which can oxidize furan-containing β-ketoesters, leading to intermediates that cyclize into complex cyclohexenone derivatives. nih.gov While these reactions demonstrate the feasibility of oxidative transformations, their application to this compound would require careful optimization to control the reaction pathway and selectivity, given the stability of the dibenzofuran core. Microbial oxidation has also been shown to hydroxylate the dibenzofuran ring, suggesting that biocatalytic approaches could be a viable alternative for selective oxidation. researchgate.net
Designed Derivatives and Supramolecular Chemistry of 2 Dibenzofuranacetic Acid Analogues
Design Principles for Conformationally Constrained Analogues and Scaffolds
The rational design of conformationally constrained analogues of amino acids is a cornerstone of modern medicinal chemistry and chemical biology. By restricting the conformational freedom of a molecule, it is possible to pre-organize it into a bioactive conformation, thereby enhancing its binding affinity and specificity for a biological target. The dibenzofuran (B1670420) nucleus serves as a rigid, planar scaffold that can be functionalized to mimic and stabilize specific peptide secondary structures, such as β-turns and β-sheets.
A key design principle involves the strategic placement of functional groups on the dibenzofuran scaffold to mimic the side-chain and backbone interactions of natural amino acids. For instance, the design of a dibenzofuran-based β-turn mimic was intended to facilitate β-sheet nucleation through favorable hydrophobic interactions with the side chains of flanking α-amino acid residues. Furthermore, the development of synthetic routes to functionalize the 4-(2-aminoethyl)-6-dibenzofuran propionic acid residue at the 2 and 8 positions allows for the introduction of a variety of substructures to modulate properties like solubility and aggregation without compromising thermodynamic stability nih.gov.
The inherent rigidity of the dibenzofuran scaffold is a primary advantage. Unlike flexible linear peptides that pay a high entropic cost upon binding to a target, conformationally constrained peptides based on rigid scaffolds like dibenzofuran can maintain a pre-organized structure, leading to enhanced biological activity nih.gov. The synthesis of dibenzofuran α-amino acids as conformationally rigid analogues of tyrosine is a testament to this approach, creating structurally rigid fluorophores that expand the toolkit of unnatural amino acid chemistry nih.govacs.orgnih.govthieme-connect.com.
Synthesis of Peptide-Derived Conjugates and Peptidomimetics
The incorporation of 2-dibenzofuranacetic acid analogues into peptide chains has been achieved through solid-phase peptide synthesis (SPPS), allowing for the creation of novel peptidomimetics with tailored properties. These synthetic strategies often involve the preparation of a dibenzofuran-based amino acid monomer that can be readily integrated into a growing peptide chain.
Dibenzofuran-based amino acids have been specifically designed to act as nucleators for β-sheet formation. One such example is a dibenzofuran-based amino acid intended to nucleate antiparallel β-sheet structures, with evidence of intramolecular hydrogen-bond formation supporting this design acs.org. Another study focused on a negatively charged dibenzofuran-based β-turn mimetic, 4-(2-aminoethyl)-6-dibenzofuranpropionic acid, which was incorporated into the WW miniprotein. This modification was shown to enhance the solubility of the protein without a loss of thermodynamic stability nih.gov. The unfunctionalized version of this peptidomimetic is known to facilitate β-hairpin formation in various small peptides and proteins in aqueous solution when it replaces the i+1 and i+2 residues of a β-turn nih.gov.
While the rigid nature of the dibenzofuran scaffold inherently restricts the conformation of a peptide backbone, specific examples of its use to create "conformational locks" are an area of ongoing research. The principle behind a conformational lock is to severely limit the rotational freedom around specific bonds in a peptide, thereby locking it into a single, desired conformation. The constrained geometry of the dibenzofuran ring system, when incorporated into a peptide, can effectively serve this purpose by minimizing the entropic penalty associated with target binding. This strategy is particularly advantageous for increasing the affinity of peptide-based ligands nih.gov.
Researchers have successfully synthesized fluorescent dibenzofuran α-amino acids as rigid analogues of tyrosine nih.govacs.orgnih.govthieme-connect.com. These unnatural amino acids serve as valuable tools for probing peptide and protein structure and function. Two primary synthetic strategies have been reported: a Pd(II)-catalyzed C–O cyclization and a more efficient Negishi coupling approach nih.govacs.org. These methods provide access to a range of dibenzofuran-based amino acids with enhanced fluorescent properties compared to their natural counterparts nih.govnih.gov. The compatibility of these amino acids with solid-phase peptide synthesis has been demonstrated, and their utility as FRET donors for monitoring peptide hydrolysis by proteases has been established nih.govacs.org.
| Compound Name | Description | Synthesis Approach | Application |
| Fluorescent dibenzofuran α-amino acids | Rigid analogues of tyrosine with enhanced fluorescent properties. | Pd(II)-catalyzed C–O cyclization or Negishi coupling. | FRET donors for monitoring peptide hydrolysis. |
| 4-(2-aminoethyl)-6-dibenzofuranpropionic acid | A negatively charged dibenzofuran-based β-turn mimetic. | Versatile synthesis allowing functionalization at the 2 and 8 positions. | Enhances solubility and stability of miniproteins. |
Self-Assembly and Ordered Structures in Solution and Solid State
The self-assembly of peptides into well-defined nanostructures is a rapidly advancing field with applications in materials science and biomedicine. The incorporation of rigid, aromatic moieties like dibenzofuran into peptide sequences can significantly influence their self-assembly behavior. The π-π stacking interactions between the aromatic dibenzofuran cores, in conjunction with hydrogen bonding between the peptide backbones, can drive the formation of ordered structures such as nanofibers, nanotubes, and hydrogels nih.gov.
While specific studies on the self-assembly of peptides containing this compound are not extensively detailed in the provided search results, the principles of self-assembling peptides (SAPs) suggest that conjugation of this moiety would likely lead to the formation of diverse nanostructures bohrium.com. The hydrophobic nature of the dibenzofuran unit and the potential for hydrogen bonding in the peptide portion are key drivers for such assembly processes nih.gov. The resulting supramolecular structures can be influenced by factors such as peptide sequence, concentration, pH, and solvent conditions researchgate.net.
Advanced Analytical and Spectroscopic Characterization of 2 Dibenzofuranacetic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 2-Dibenzofuranacetic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent molecule and its fragments with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental composition.
For this compound (C₁₄H₁₀O₃), HRMS can verify its molecular formula by matching the experimentally measured mass of its molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to the theoretically calculated mass. This serves as a primary confirmation of the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion reveal characteristic fragmentation patterns. Key fragmentations for this compound would likely include:
Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid group is a common fragmentation pathway.
Loss of the carboxymethyl radical (•CH₂COOH): Cleavage of the bond connecting the acetic acid side chain to the dibenzofuran (B1670420) ring.
Fragments of the dibenzofuran core: Characteristic ions resulting from the breakdown of the stable tricyclic ring system.
In purity assessment, HRMS excels at detecting and identifying trace impurities, even those structurally similar to the main compound. By identifying ions with different mass-to-charge ratios, contaminants can be quantified, providing a highly sensitive purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. One-dimensional (¹H and ¹³C NMR) and multi-dimensional experiments provide comprehensive information on the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound, especially for the complex aromatic region. researchgate.net
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the benzene (B151609) rings, helping to trace the connectivity within each ring system. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It allows for the definitive assignment of each protonated carbon in the dibenzofuran skeleton and the methylene (B1212753) (-CH₂-) group of the acetic acid side chain. sdsu.edu
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 | ~7.8 | ~122 | C-2, C-3, C-9b |
| 3 | ~7.4 | ~121 | C-1, C-2, C-4, C-4a |
| 4 | ~7.9 | ~127 | C-3, C-4a, C-9b |
| 6 | ~7.6 | ~121 | C-7, C-8, C-9a |
| 7 | ~7.3 | ~123 | C-6, C-8, C-9 |
| 8 | ~7.4 | ~125 | C-6, C-7, C-9, C-9a |
| 9 | ~8.1 | ~112 | C-1, C-8, C-9a, C-9b |
| CH₂ | ~3.8 | ~40 | C-1, C-2, C-3, COOH |
| COOH | ~12.0 (broad) | ~172 | CH₂ |
Variable Temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as the rotation around single bonds. oxinst.comnih.gov For this compound, the primary dynamic process of interest is the rotation around the C2-C(H₂) bond connecting the acetic acid moiety to the dibenzofuran ring.
At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons near the bond. By lowering the temperature, this rotation can be slowed. oxinst.com If the energy barrier to rotation is sufficiently high, the molecule may exist as a mixture of distinct conformers (rotamers) that interconvert slowly. nih.gov This would lead to the splitting of NMR signals into separate sets for each rotamer.
As the temperature is increased, the rate of interconversion increases, causing the separate signals to broaden and eventually merge into a single, sharp, averaged signal at a point known as the coalescence temperature (Tc). nih.gov By analyzing the spectra at different temperatures, particularly at the coalescence point, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. semanticscholar.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations
Single-crystal X-ray crystallography provides the most definitive and precise three-dimensional structural information for a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.govnih.gov
The analysis yields a detailed map of electron density from which the exact position of each atom can be determined, providing precise bond lengths, bond angles, and torsion angles. For this compound, an X-ray crystal structure would:
Unambiguously confirm the atomic connectivity and the planarity of the fused dibenzofuran ring system.
Determine the precise conformation of the acetic acid side chain relative to the ring system.
Provide detailed information on intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers.
While this compound is achiral, this technique is the gold standard for determining the absolute stereochemistry of chiral derivatives.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀O₃ |
| Formula Weight | 226.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 5.43 |
| c (Å) | 21.89 |
| β (°) | 98.5 |
| Volume (ų) | 1007 |
| Z (molecules/unit cell) | 4 |
Chromatographic Separation Techniques and Method Validation
Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biological matrices.
HPLC and its more advanced version, UPLC, are the most common chromatographic methods for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds. thermofisher.com A reversed-phase HPLC (RP-HPLC) method is typically employed for this compound. researchgate.net
A standard method would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar. thermofisher.comscielo.org.za
Mobile Phase: A polar, buffered solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. scielo.org.zasielc.com The aqueous component is usually acidified with an agent like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. researchgate.net
Detection: A UV detector is commonly used, with the wavelength set to a maximum absorbance for the dibenzofuran chromophore (e.g., around 230-280 nm). scielo.org.za
UPLC systems use columns with smaller particle sizes (<2 µm), allowing for higher pressures, faster analysis times, and improved resolution compared to traditional HPLC. sielc.com Method validation is critical to ensure the reliability of the analytical results and typically involves assessing parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).
| Parameter | Condition/Value |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 254 nm |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, compounds with polar functional groups, such as the carboxylic acid moiety in this compound, are often non-volatile and thermally labile, requiring a chemical derivatization step to increase their volatility and thermal stability prior to GC-MS analysis. nih.govjfda-online.com
The primary goal of derivatization is to convert the polar -COOH group into a less polar, more volatile functional group, typically an ester or a silyl (B83357) ester. nih.gov This process replaces the active hydrogen in the carboxylic acid group with a non-polar group, which reduces intermolecular hydrogen bonding and allows the molecule to transition into the gas phase at lower temperatures. nih.gov
Common derivatization methods applicable to carboxylic acids like this compound include:
Esterification: This is a widely used method where the carboxylic acid is converted into an ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester). ifremer.frcolostate.edu Reagents such as methanol with a catalyst like Boron Trifluoride (BF₃) or diazomethane (B1218177) can be used. The resulting methyl 2-dibenzofuranacetate is significantly more volatile than the parent acid.
Silylation: This process involves replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl-N-N-dimethylcarbamate (TMSDMC) are effective for this purpose. nih.govnih.gov TMS derivatives are known for their high volatility and good chromatographic properties. nih.gov
Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated from other components in the mixture based on its boiling point and affinity for the stationary phase within the GC column. As the separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, provides a unique molecular fingerprint that allows for structural elucidation and confirmation of the analyte's identity. ifremer.fr The mass spectrum of a derivatized this compound would be expected to show a molecular ion peak (or a related ion like [M-15]⁺ for TMS derivatives) and characteristic fragment ions corresponding to the loss of parts of the derivatizing group or fragmentation of the dibenzofuran ring structure. nih.gov
Table 1: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Derivatization Method | Reagent | Abbreviation | Resulting Derivative | Key Advantages |
|---|---|---|---|---|
| Esterification (Methylation) | Methanol/Boron Trifluoride | MeOH/BF₃ | Methyl Ester | Produces stable derivatives; well-established method. colostate.edu |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Highly reactive; produces volatile and thermally stable derivatives. nih.govnih.gov |
| Silylation | Trimethylsilyl-N-N-dimethylcarbamate | TMSDMC | Trimethylsilyl (TMS) Ester | Effective for forming TMS derivatives. nih.gov |
| Acylation | Pentafluorobenzyl bromide | PFBBr | Pentafluorobenzyl Ester | Creates derivatives with high electron capture detector (ECD) sensitivity. |
Ion Exclusion Chromatography for Organic Acid Analysis
Ion Exclusion Chromatography (IEC) is a high-performance liquid chromatography (HPLC) technique particularly well-suited for the separation of weak organic acids, like this compound, from strong inorganic anions and other sample matrix components. nih.govshimadzu.comoup.com The primary separation mechanism is based on the principle of Donnan exclusion from the pores of a stationary phase composed of a strong cation exchange resin in the hydrogen (H⁺) form. oup.com
In a typical IEC setup, the stationary phase consists of sulfonated polystyrene-divinylbenzene resin. The negatively charged sulfonate groups create a shield, known as the Donnan membrane, which repels fully ionized anions (strong acids like chloride and sulfate). oup.com These strong acids are excluded from the pores of the resin and thus elute quickly, often in the void volume of the column. thermofisher.comthermofisher.com
Weak acids, however, exist in a state of equilibrium between their ionized and non-ionized forms, governed by their pKa and the pH of the mobile phase. The mobile phase in IEC is typically a dilute strong acid solution (e.g., sulfuric acid, perchloric acid, or p-toluenesulfonic acid). shimadzu.comshimadzu.com This acidic environment suppresses the ionization of weak organic acids like this compound. The neutral, undissociated form of the acid can then penetrate the Donnan membrane and enter the pores of the stationary phase, where it is retained by partitioning and adsorption mechanisms. oup.com The retention strength is primarily determined by the degree of dissociation of the solute; weaker acids (with higher pKa values) are less ionized and therefore more strongly retained. shimadzu.com
This technique offers high selectivity for separating weak acids from complex matrices, making it valuable for analyzing samples where inorganic salts or other ionic compounds could interfere with traditional reversed-phase methods. nih.govshimadzu.com Detection can be achieved using a UV-Vis detector, as the dibenzofuran moiety is a strong chromophore, or by suppressed conductivity detection for more universal applicability to organic acids. shimadzu.comshimadzu.com
Table 2: Principles of Ion Exclusion Chromatography for this compound
| Component | Description | Interaction with this compound |
|---|---|---|
| Stationary Phase | Strong cation exchange resin (e.g., sulfonated polystyrene-divinylbenzene) in H⁺ form. oup.com | The undissociated form of the acid can penetrate the resin pores and be retained. |
| Mobile Phase | Dilute aqueous strong acid (e.g., sulfuric acid, perchloric acid). shimadzu.comshimadzu.com | Suppresses the ionization of the carboxylic acid group, facilitating its retention. |
| Separation Mechanism | Donnan exclusion of strong anions; partitioning and adsorption of neutral weak acids. oup.com | Separated from strong acids (which elute early) and retained based on its pKa and hydrophobicity. |
| Detection | UV-Vis or suppressed conductivity. shimadzu.com | UV detection is highly suitable due to the aromatic structure of the dibenzofuran ring. |
Validation Parameters: Specificity, Linearity, Accuracy, Precision, Robustness
Validation of an analytical method ensures that the procedure is suitable for its intended purpose by providing consistent, reliable, and accurate data. globalresearchonline.netresearchgate.net According to guidelines from the International Conference on Harmonisation (ICH), several key parameters must be evaluated when validating a quantitative method, such as an HPLC method for this compound. globalresearchonline.neteuropa.eu
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euelementlabsolutions.com For this compound, this would be demonstrated by showing that the chromatographic peak for the analyte is well-resolved from other potential compounds and that the peak is pure, which can be confirmed using a photodiode array (PDA) detector or by analyzing spiked placebo samples.
Linearity refers to the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com This is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is recommended) and performing a linear regression analysis of the response (e.g., peak area) versus concentration. The correlation coefficient (r²) should ideally be close to 1.000. gmpinsiders.com
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found by the method. elementlabsolutions.com It is often determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples) and calculating the percent recovery.
Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually assessed at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Reproducibility: The precision between different laboratories. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. ripublication.com
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.euscispace.com This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as mobile phase composition, pH, column temperature, and flow rate might be slightly varied to assess the impact on the results, such as peak retention time and resolution. scispace.com
Table 3: Summary of Validation Parameters for an Analytical Method for this compound
| Parameter | Definition | Typical Assessment Method | Acceptance Criteria Example |
|---|---|---|---|
| Specificity | Ability to measure only the desired analyte. elementlabsolutions.com | Analysis of spiked placebo; peak purity analysis. | No interference at the retention time of the analyte peak. |
| Linearity | Proportionality of signal to analyte concentration. gmpinsiders.com | Analysis of 5+ concentration levels; linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness of the measured value to the true value. elementlabsolutions.com | Percent recovery of spiked samples at multiple levels. | Recovery within 98.0% - 102.0%. |
| Precision | Agreement among a series of measurements. | Multiple analyses of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Robustness | Resistance to small, deliberate method variations. europa.eu | Varying parameters like pH, flow rate, temperature. | System suitability parameters remain within limits. |
Other Spectroscopic Methods (e.g., Fourier-Transform Infrared Spectroscopy (FT-IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, Electronic Circular Dichroism)
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. youtube.comyoutube.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. youtube.com
Key expected absorptions include:
A broad band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer.
A strong, sharp absorption peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid group.
Several sharp bands in the 3100-3000 cm⁻¹ region from the C-H stretching vibrations of the aromatic rings.
Absorptions in the 1600-1450 cm⁻¹ range due to C=C stretching vibrations within the aromatic system.
A characteristic strong peak around 1250-1000 cm⁻¹ associated with the asymmetric C-O-C (aryl ether) stretching of the furan (B31954) ring. nih.gov
Bands in the 900-675 cm⁻¹ region resulting from out-of-plane C-H bending of the substituted aromatic rings.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H Stretch | Carboxylic Acid |
| ~1700 | C=O Stretch | Carboxylic Acid |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1000 | Asymmetric C-O-C Stretch | Aryl Ether (Furan Ring) |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq This technique is particularly useful for compounds with chromophores, such as the conjugated π-electron system of this compound. The spectrum is characterized by the wavelength of maximum absorbance (λmax).
The parent compound, dibenzofuran, exhibits strong UV absorption. nist.govaatbio.com The UV spectrum of this compound is expected to be similar to that of dibenzofuran, showing multiple absorption bands characteristic of the aromatic and furan ring system. These absorptions are due to π→π* electronic transitions. The presence of the acetic acid substituent may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted dibenzofuran. For comparison, dibenzofuran itself shows an excitation peak at 280 nm. aatbio.com The spectrum would likely feature a strong absorption band below 300 nm with finer vibrational structure, which is characteristic of rigid polycyclic aromatic systems. researchgate.net
Table 5: Expected UV-Vis Absorption Data for this compound
| Wavelength Region (nm) | Electronic Transition Type | Associated Chromophore |
|---|---|---|
| ~220 - 250 | π→π | Aromatic System |
| ~280 - 300 | π→π | Conjugated Dibenzofuran System |
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov A non-racemic sample of a chiral compound will produce a characteristic ECD spectrum with positive or negative peaks (Cotton effects), whereas achiral compounds are ECD silent. nih.gov
This compound itself is an achiral molecule and therefore would not produce an ECD spectrum. However, this technique would be highly valuable for characterizing chiral derivatives of this compound. If a chiral center were introduced into the molecule, for instance, by derivatizing the carboxylic acid with a chiral alcohol or by substitution on the aromatic rings with a chiral group, the resulting enantiomers would produce mirror-image ECD spectra. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum could then be used to determine the absolute configuration of the stereocenter, often through comparison with theoretical spectra predicted by computational methods like time-dependent density functional theory (TD-DFT). nih.govrsc.org
Mechanistic Probes and Molecular Tool Development in Biological Systems Research
Exploration of Molecular Interactions with Biomolecules
The ability of a small molecule to interact with biomolecules like proteins and enzymes is fundamental to its function as a probe or therapeutic agent. These interactions are governed by the molecule's three-dimensional shape, electronic properties, and the functional groups it possesses.
Enzyme Inhibition Mechanisms (e.g., COX inhibition in in vitro models)
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is the main target for anti-inflammatory drugs. nih.govlecturio.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. pnas.org
The inhibitory mechanism can be assessed using various in vitro assays that measure the activity of purified COX enzymes in the presence of a test compound. nih.govspringernature.com These assays determine the concentration of the compound required to reduce enzyme activity by 50% (IC50), a key measure of potency. nih.gov
While numerous compounds have been evaluated as COX inhibitors, specific in vitro studies detailing the COX inhibition mechanism of 2-Dibenzofuranacetic acid are not extensively documented in the current scientific literature. However, its structural resemblance to some NSAIDs makes it a candidate for such investigations. A hypothetical study would quantify its IC50 values for both COX-1 and COX-2 to determine its potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Ibuprofen | 2.5 | 15.2 | 0.16 |
| Celecoxib | 15.0 | 0.04 | 375 |
| Aspirin | 0.66 | 1.25 | 0.53 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Ligand-Target Binding Kinetics and Thermodynamics in Model Systems
Understanding how a molecule (ligand) binds to its biological target is essential for drug design and the development of molecular probes. This involves studying both the kinetics (the rates of association and dissociation) and the thermodynamics (the energetic driving forces) of the interaction. plos.orgphysicallensonthecell.org
Key kinetic parameters include the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is a measure of binding affinity (a lower K_d indicates stronger binding). libretexts.org Thermodynamic parameters include the change in enthalpy (ΔH), which relates to the heat released or absorbed upon binding, and the change in entropy (ΔS), which relates to the change in disorder of the system. studylib.net These values can be measured directly using techniques like Isothermal Titration Calorimetry (ITC), which detects the heat changes that occur when a ligand is titrated into a solution containing its target protein. springernature.comnih.govnih.gov
| Parameter | Description | Example Value | Value for this compound |
|---|---|---|---|
| K_d (Dissociation Constant) | Concentration of ligand at which 50% of the target is bound. Measures affinity. | 100 nM | Data Not Available |
| ΔG (Gibbs Free Energy) | Overall energy change of binding. | -9.5 kcal/mol | Data Not Available |
| ΔH (Enthalpy Change) | Heat released or absorbed upon binding. | -7.0 kcal/mol | Data Not Available |
| -TΔS (Entropy Change) | Contribution from changes in disorder. | -2.5 kcal/mol | Data Not Available |
Development of Fluorescent Probes for Cellular and Biochemical Studies
Small-molecule fluorescent probes are indispensable tools in modern biology, enabling the visualization of specific molecules and processes within living cells. nih.govmdpi.comrsc.org An effective probe typically consists of a fluorophore (the light-emitting component), a linker, and a recognition element that directs it to a specific target. nih.gov The dibenzofuran (B1670420) scaffold is known for its fluorescent properties and has been successfully incorporated into fluorescent probes. For instance, dibenzofuran α-amino acids have been synthesized as conformationally rigid, fluorescent analogues of tyrosine to study peptide interactions and enzyme kinetics. nih.govnih.govacs.orgresearchgate.netacs.org
The rigid and planar structure of the dibenzofuran core in this compound provides a stable platform for fluorescence. The acetic acid side chain offers a convenient point for chemical modification, allowing it to be conjugated to other molecules or targeting moieties. While the direct use of this compound as a fluorescent probe has not been reported, its core structure is a promising starting point for the rational design of new probes for cellular imaging and biochemical assays.
Applications in Investigating Plant Growth Regulation Mechanisms and Phytochemistry
Plant growth and development are controlled by a class of small molecules known as phytohormones. Auxins, such as indole-3-acetic acid (IAA), are a major class of these hormones that regulate processes like cell elongation, root formation, and developmental timing. unl.edu Synthetic molecules that mimic the structure and function of natural auxins, known as auxin mimics, are widely used in agriculture and research. unl.edupressbooks.pub A key structural feature for many auxins is an aromatic ring system and a carboxylic acid side chain separated by a specific distance. nih.govzobodat.attxst.edu
Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are potent synthetic auxins. uu.nlacs.org this compound shares the core features of a ring system and an acetic acid side chain, suggesting it could potentially exhibit auxin-like activity. However, research specifically investigating its effects on plant growth or its use as a tool in phytochemistry is not currently available. Structure-activity relationship studies would be required to determine if it can interact with auxin receptors, such as TIR1, and trigger downstream signaling pathways. pnas.orgmdpi.com
| Compound | Core Structure | Side Chain | Known Auxin Activity |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | Indole | Acetic Acid | Yes (Natural) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dichlorinated Phenyl | Acetic Acid | Yes (Synthetic) |
| This compound | Dibenzofuran | Acetic Acid | Data Not Available |
Modulation of Protein Conformation and Self-Assembly Processes
Proteins must fold into specific three-dimensional structures to function correctly. Misfolding and subsequent aggregation or self-assembly into non-functional or toxic structures, such as amyloid fibrils, are associated with numerous diseases. lmu.edu Small molecules that can modulate these processes—either by preventing aggregation or by stabilizing a functional conformation—are of significant therapeutic and research interest. pnas.orgnih.govfrontiersin.orgnih.govacs.org
These modulators can act through various mechanisms, such as binding to a protein to shift its conformational equilibrium away from an aggregation-prone state or capping the ends of growing fibrils to halt their elongation. nih.govrsc.orgnih.gov The development of small molecules that can disrupt protein-protein interactions is a challenging but promising area of research. researchgate.net
There are currently no published studies describing the effect of this compound on protein conformation or self-assembly. Investigating whether this compound can interact with amyloidogenic proteins or other proteins prone to polymerization would be a necessary first step to determine its potential as a modulator of these critical biological processes.
Computational Chemistry and Theoretical Modeling of 2 Dibenzofuranacetic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic environment of a molecule. For 2-Dibenzofuranacetic acid, these methods can elucidate its fundamental properties, such as stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound, finding the lowest energy conformation, and mapping out the energy profiles of its chemical reactions.
The geometry optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable form. The resulting optimized geometry is crucial for accurately predicting other molecular properties.
Energy profile calculations map the energy of the system as the geometry changes, for instance, during a chemical reaction or conformational change. This allows for the identification of transition states and the calculation of activation energies, providing insight into the kinetics of a process.
Below is a hypothetical data table representing the kind of information that would be generated from a DFT geometry optimization of this compound.
Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (in furan (B31954) ring) | ~ 1.39 Å |
| Bond Length | C-O (in furan ring) | ~ 1.36 Å |
| Bond Length | C-C (acetic acid side chain) | ~ 1.51 Å |
| Bond Length | C=O (acetic acid side chain) | ~ 1.21 Å |
| Bond Angle | C-O-C (in furan ring) | ~ 105° |
| Dihedral Angle | O-C-C-C (planarity of furan) | ~ 0° |
Note: These are representative values and the actual values would depend on the specific DFT functional and basis set used in the calculation.
Transition State Theory for Reaction Rate Calculations.
Transition State Theory (TST) is a theoretical framework used to calculate the rates of chemical reactions. When combined with quantum chemical calculations, such as DFT, TST can provide quantitative predictions of reaction rate constants. For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways.
The core of TST lies in the concept of the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. By calculating the energy of the reactants and the transition state, the activation energy can be determined. This, along with the vibrational frequencies of the transition state, allows for the calculation of the rate constant.
For example, in a hypothetical esterification reaction of this compound, TST could be used to predict how quickly the reaction proceeds under given conditions.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt and their relative energies.
While the dibenzofuran (B1670420) core is largely planar and rigid, the acetic acid side chain has rotational freedom. MD simulations can explore the different orientations of this side chain, identifying the most populated and energetically favorable conformations. This information is critical for understanding how this compound might interact with biological targets or other molecules. The simulations can also provide insights into the solvation of the molecule and its dynamic behavior in different solvent environments.
In Silico Screening and Molecular Docking Simulations for Chemical Library Design
In silico screening and molecular docking are powerful computational techniques used in drug discovery to identify potential drug candidates from large libraries of virtual compounds. These methods can be applied to design chemical libraries based on the this compound scaffold.
Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. By docking derivatives of this compound into the active site of a known biological target, researchers can estimate the binding affinity and identify key interactions. This allows for the rational design of new compounds with improved potency and selectivity.
In silico screening can then be used to virtually test a large library of these designed compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Computational Approaches to Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are integral to modern SAR studies.
For this compound and its derivatives, QSAR models can be developed to correlate various calculated molecular descriptors (e.g., electronic properties, steric properties, hydrophobicity) with experimentally determined biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more effective compounds.
For instance, a QSAR study might reveal that increasing the electron-withdrawing nature of a substituent on the dibenzofuran ring leads to higher biological activity. This knowledge can then be used to design new analogs with enhanced properties.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon |
Emerging Research Directions and Future Perspectives
Integration with Advanced Materials Science and Nanotechnology
The rigid, planar structure of the dibenzofuran (B1670420) moiety provides a robust scaffold for the design of advanced materials. While research specifically on 2-Dibenzofuranacetic acid in this area is still nascent, the broader family of dibenzofuran derivatives has shown significant promise, particularly in the field of organic electronics.
Dibenzofuran-based compounds are being investigated as host materials for phosphorescent organic light-emitting diodes (OLEDs). The high triplet energy of the dibenzofuran core is advantageous for preventing reverse energy transfer from the phosphorescent guest to the host, leading to improved device efficiency and stability. nih.gov The introduction of a carbazolylcarbazole moiety at various positions on the dibenzofuran ring has been shown to influence the material's parameters and the performance of the resulting OLEDs. nih.gov The acetic acid group of this compound offers a reactive handle for polymerization or for grafting onto other material surfaces, potentially enabling the development of novel polymers with tailored electronic and optical properties.
Future research may focus on incorporating this compound into:
Organic Semiconductors: The dibenzofuran core could be functionalized to create n-type organic semiconductors, which are crucial for the development of organic electronics.
Nanomaterials: The acetic acid group could serve as an anchor to attach the dibenzofuran unit to nanoparticles, creating hybrid materials with unique photophysical or electronic properties.
Table 1: Potential Applications of this compound Derivatives in Materials Science
| Application Area | Potential Role of this compound | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | Host material or functionalized component | High triplet energy, thermal stability |
| Organic Semiconductors | Building block for n-type materials | Rigid planar structure, tunable electronics |
| Nanocomposites | Surface modifier for nanoparticles | Reactive carboxylic acid group |
Innovations in Green Chemistry and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules. For dibenzofuran derivatives, this involves developing methods that reduce waste, use less hazardous reagents, and are more energy-efficient. While specific green synthesis routes for this compound are not yet widely reported, general strategies for related benzofuran (B130515) and dibenzofuran compounds offer a blueprint for future work.
Key green chemistry approaches that could be applied to the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for reactions such as the Perkin rearrangement, which is used to synthesize benzofuran-2-carboxylic acids from 3-halocoumarins. nih.gov
Electrochemical Methods: The electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of nucleophiles has been demonstrated for the synthesis of new benzofuran derivatives in an aqueous solution without the need for catalysts or toxic solvents. jbiochemtech.com
Use of Greener Solvents: Copper-TMEDA catalyzed transformations of ketone derivatives into benzofurans have been successfully carried out in water, avoiding the use of organic co-solvents. organic-chemistry.org
Catalyst-Free Methods: The synthesis of dibenzofurans from fluorinated biphenyls using an alumina (B75360) catalyst in a solvent-free reaction highlights an environmentally friendly approach.
Future research will likely focus on adapting these and other green methodologies to develop a sustainable and efficient synthesis of this compound, minimizing the environmental impact of its production.
Expansion of Mechanistic Understanding in Complex Environments
A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. Studies on the parent dibenzofuran molecule provide foundational insights into its behavior in various chemical environments.
Density functional theory (DFT) studies have been used to investigate the reaction pathways of dibenzofuran under reducing conditions. These studies have shown that C-O β-scission in dibenzofuran has a very high energy barrier, while direct H addition to the carbon atoms is more favorable. nih.gov This suggests that the dibenzofuran core is relatively stable but can be functionalized under specific reducing conditions.
The mechanism of dibenzofuran formation has also been a subject of study. For instance, the cyclization of 2,2',4-trimethoxy-1,1'-biphenyl is proposed to occur through a nucleophilic attack of a 2'-hydroxy group on the protonated trisubstituted ring. thieme-connect.de Isotope labeling experiments have been used to elucidate the source of the oxygen atom in the copper-catalyzed synthesis of dibenzofurans from cyclic diaryliodonium triflates, confirming that it comes from water. acs.org
Future mechanistic studies on this compound could explore:
The influence of the acetic acid side chain on the reactivity of the dibenzofuran ring.
The reaction kinetics and thermodynamics in different solvent systems.
The potential for photocatalytic or electrochemical reactions involving the dibenzofuran core.
Table 2: Key Mechanistic Insights for Dibenzofuran and its Derivatives
| Reaction Type | Mechanistic Feature | Significance |
| Reduction | High energy barrier for C-O β-scission | Indicates the stability of the furan (B31954) ring |
| H Addition | Favorable at C1-C4 and C6-C9 positions | Provides a route for functionalization |
| Cyclization (from biphenyls) | Nucleophilic attack of a hydroxy group | Explains regioselectivity in synthesis |
| Cu-catalyzed formation | Oxygen atom derived from water | Important for understanding reaction pathways |
Role in Next-Generation Chemical Probes for Academic Inquiry and Diagnostic Tools
Fluorescent probes are indispensable tools in biological and medical research for visualizing and quantifying specific molecules and processes in living systems. The benzofuran scaffold is a component of some fluorescent probes, and its derivatives have been explored for this purpose. nih.gov While this compound itself has not been established as a chemical probe, its structural features suggest potential in this area.
The dibenzofuran core provides a rigid and potentially fluorescent platform. The acetic acid group can be used to conjugate the molecule to biomolecules or other targeting moieties. Modifications to the dibenzofuran ring could be used to tune the photophysical properties, such as the excitation and emission wavelengths. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the fluorescence characteristics of a molecule. nih.gov
Future research in this direction could involve:
Synthesis of fluorescent derivatives: Creating a library of this compound analogs with different substituents to screen for desirable photophysical properties.
Development of targeted probes: Conjugating fluorescent dibenzofuran derivatives to ligands that bind to specific proteins or cellular structures.
Applications in bioimaging: Utilizing these new probes for fluorescence microscopy and other bioimaging techniques to study cellular processes.
The development of far-red and near-infrared fluorescent probes is a particularly active area of research, as these probes allow for deeper tissue penetration and reduced background fluorescence. youtube.com The rigid structure of the dibenzofuran core could be advantageous in designing brighter and more photostable far-red emitters.
Q & A
Q. What established synthetic routes exist for 2-Dibenzofuranacetic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
- The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for benzofuran core formation) followed by acetic acid side-chain introduction via nucleophilic substitution.
- Key parameters include solvent polarity (e.g., DMF for polar intermediates), catalyst loading (e.g., Pd(PPh₃)₄), and temperature control (60–80°C for optimal kinetics). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on aromatic proton splitting patterns (δ 6.8–7.5 ppm) and acetic acid methylene protons (δ 3.2–3.6 ppm).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and dibenzofuran C-O-C asymmetric vibrations (~1250 cm⁻¹).
- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula .
Q. What in vitro bioassay systems are validated for assessing this compound’s antioxidant potential?
Methodological Answer:
Q. What are the critical considerations for ensuring reproducibility in chromatographic analysis of this compound?
Methodological Answer:
- HPLC : Use C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution).
- Detection : UV at 254 nm for aromatic absorption.
- Maintain column temperature (25±1°C) and pre-equilibrate mobile phase to minimize retention time drift .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?
Methodological Answer:
Q. What computational approaches predict the environmental fate and biodegradation pathways of this compound?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry to estimate hydrolysis/oxidation susceptibility (e.g., Fukui indices for reactive sites).
- QSAR Models : Use EPI Suite or TEST software to predict logP, bioaccumulation, and toxicity thresholds.
- Validate with experimental half-life studies in soil/water matrices .
Q. How should researchers design SAR studies for this compound analogs to optimize target engagement?
Methodological Answer:
- Structural Modifications : Systematically vary substituents on the dibenzofuran core (e.g., electron-withdrawing groups at C3/C6).
- Docking Simulations : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2 or Nrf2).
- Prioritize analogs with >10-fold selectivity in kinase profiling panels .
Q. What strategies mitigate degradation of this compound in long-term stability studies under varying pH conditions?
Methodological Answer:
- Buffer Selection : Use phosphate buffer (pH 7.4) for physiological conditions; avoid acetate buffers (pH <5) to prevent esterification.
- Degradation Kinetics : Monitor via HPLC at accelerated conditions (40°C/75% RH) and extrapolate using Arrhenius equations.
- Lyophilization with cryoprotectants (e.g., trehalose) enhances solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
